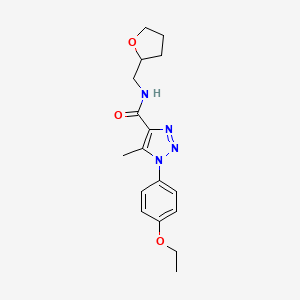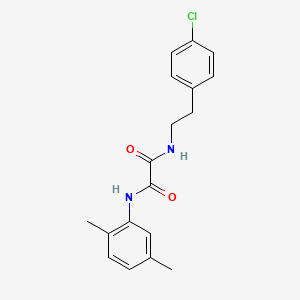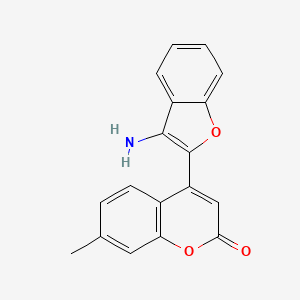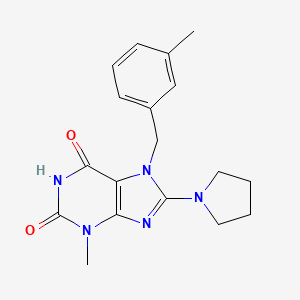![molecular formula C27H25N5O3 B2490237 N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242913-29-6](/img/structure/B2490237.png)
N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule of interest belongs to a broader class of compounds known for their potential biological activities and complex chemical structures. Specifically, it falls within the category of triazoloquinazolinones and their derivatives, which have been explored for various pharmacological and chemical applications due to their unique molecular framework and reactivity.
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives, including compounds similar to our molecule of interest, involves multiple steps that typically start from quinazolinone precursors. A common approach involves the reaction of aminoquinazolinones with aromatic aldehydes in the presence of bases like piperidine, followed by dehydrogenation processes to introduce triazolo rings (G. El‐Hiti, 1997). These synthetic routes are notable for their efficiency in constructing the complex triazoloquinazolinone core.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a fused triazoloquinazoline ring system. This structural motif contributes to the compound's chemical reactivity and potential interaction with biological targets. The detailed molecular geometry, including bond lengths and angles, can be elucidated through techniques such as X-ray crystallography, providing insight into the three-dimensional conformation of the molecule and its electronic distribution.
Chemical Reactions and Properties
Triazoloquinazolinone derivatives exhibit a range of chemical reactivities due to their structural features. For instance, the triazolo ring can participate in nucleophilic substitution reactions, enabling further functionalization of the core structure. The presence of acetamide and phenethyl groups in the molecule suggests potential for modification through reactions involving these functionalities, such as acylation or alkylation, to produce various derivatives with altered chemical properties (Derek L. Crabb et al., 1999).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds within the [1,2,4]triazolo[4,3-a]quinazolinone family, including N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide, are synthesized through various chemical routes. For example, the preparation of [1,2,4]triazoloquinazolinium betaines involves treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides with dicyclohexylcarbodiimide (DCC) (Crabb et al., 1999). These synthetic pathways are crucial for the development of novel compounds with potential therapeutic or material science applications.
Pharmacological Applications
Several derivatives of the [1,2,4]triazolo[4,3-a]quinazolinone class exhibit promising pharmacological activities. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones have been synthesized and screened for their H1-antihistaminic activity (Gobinath et al., 2015). This indicates that derivatives of this compound may also hold potential as novel antihistamines or other therapeutic agents, offering a pathway for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-18-12-13-22(19(2)16-18)28-24(33)17-31-27(35)32-23-11-7-6-10-21(23)25(34)30(26(32)29-31)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWHZAJTXFXPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)
![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)


